Cas no 7659-36-1 (2-Aminoethyl methacrylate)
2-Aminoethyl methacrylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminoethyl methacrylate
- 2-aminoethyl 2-methylprop-2-enoate
- 7659-36-1
- SCHEMBL69712
- AKOS006221870
- 2-Aminoethylmethacrylate
- UNII-Z4JSA65HUA
- CHEBI:187917
- 2-(amino)ethylmethacrylate
- Z4JSA65HUA
- AM10040
- CS-0455657
- EN300-4257766
- 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester
- aminoethyl methacrylate
- DTXSID60227392
-
- MDL: MFCD08669787
- Inchi: 1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3
- InChI Key: QLIBJPGWWSHWBF-UHFFFAOYSA-N
- SMILES: O(C(C(=C)C)=O)CCN
Computed Properties
- Exact Mass: 129.078978594g/mol
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.3Ų
2-Aminoethyl methacrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194609-100g |
2-Aminoethyl methacrylate |
7659-36-1 | 95% | 100g |
$*** | 2023-05-29 | |
| Chemenu | CM194609-500g |
2-Aminoethyl methacrylate |
7659-36-1 | 95% | 500g |
$*** | 2023-05-29 | |
| Chemenu | CM194609-1000g |
2-Aminoethyl methacrylate |
7659-36-1 | 95% | 1000g |
$*** | 2023-05-29 | |
| Enamine | EN300-4257766-0.05g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 0.05g |
$29.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-0.1g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 0.1g |
$30.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-0.25g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 0.25g |
$32.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-0.5g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 0.5g |
$34.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-1.0g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 1g |
$35.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-2.5g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 2.5g |
$61.0 | 2023-05-30 | ||
| Enamine | EN300-4257766-5.0g |
2-aminoethyl 2-methylprop-2-enoate |
7659-36-1 | 5g |
$89.0 | 2023-05-30 |
2-Aminoethyl methacrylate Suppliers
2-Aminoethyl methacrylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Aminoethyl methacrylate
Professional Introduction to 2-Aminoethyl Methacrylate (CAS No. 7659-36-1)
2-Aminoethyl methacrylate, with the chemical formula C₆H₉NO₂ and CAS number 7659-36-1, is a versatile monomer widely utilized in the field of polymer chemistry and biomedical applications. This compound, also known as 2-(methacryloyloxy)ethanolamine, is a crucial building block for the synthesis of functional polymers and hydrogels, owing to its reactive methacrylate group and amine functionality. Its unique structural properties make it an attractive candidate for various advanced material applications, particularly in drug delivery systems, tissue engineering, and smart polymers.
The methacrylate group in 2-aminoethyl methacrylate enables copolymerization with other monomers, such as acrylamide, bis-acrylamide, or methacrylic acid, to create polymers with tailored properties. These polymers can exhibit a range of characteristics, including biodegradability, biocompatibility, and stimuli-responsive behavior, making them suitable for diverse biomedical applications. Recent studies have highlighted the potential of these polymers in developing novel therapeutics and diagnostic tools.
In the realm of drug delivery, 2-aminoethyl methacrylate-based hydrogels have garnered significant attention due to their ability to encapsulate and release active pharmaceutical ingredients in a controlled manner. The amine functionality allows for the incorporation of targeting ligands or pH-sensitive groups, enhancing the specificity and efficacy of drug delivery systems. For instance, researchers have demonstrated the use of these hydrogels in creating site-specific drug release formulations that can address localized therapeutic needs more effectively than conventional methods.
Moreover, the biocompatibility of 2-aminoethyl methacrylate makes it an ideal candidate for tissue engineering applications. Hydrogels derived from this monomer have been employed to create scaffolds that mimic the extracellular matrix environment, promoting cell adhesion, proliferation, and differentiation. These scaffolds are particularly useful in regenerative medicine, where they can support the growth of tissues and organs. Recent advancements in this area have shown promising results in the regeneration of skin tissue and cartilage repair.
The stimuli-responsive nature of 2-aminoethyl methacrylate-based polymers has also opened new avenues in smart materials research. These polymers can undergo reversible phase transitions in response to external stimuli such as temperature, pH, or light. This property is exploited in various applications, including controlled drug release systems and responsive coatings that can adapt to environmental changes. For example, researchers have developed pH-sensitive hydrogels that can release drugs in acidic environments found in tumor tissues or sites of infection.
Recent studies have also explored the use of 2-aminoethyl methacrylate in creating conductive polymers for electronic applications. By incorporating conductive moieties into the polymer structure, scientists have developed materials that exhibit both mechanical flexibility and electrical conductivity. These materials are being investigated for use in flexible electronics, sensors, and wearable devices. The ability to tailor the properties of these polymers through copolymerization opens up numerous possibilities for innovative electronic applications.
The versatility of 2-aminoethyl methacrylate extends to its role as a crosslinking agent in polymer networks. The amine group can participate in hydrogen bonding or form covalent bonds with other functional groups present in the polymer matrix. This property is particularly useful in creating dense and stable hydrogel networks that can be used for various biomedical applications. For instance, researchers have utilized these crosslinking capabilities to develop hydrogels with enhanced mechanical strength and prolonged stability.
In conclusion, 2-aminoethyl methacrylate (CAS No. 7659-36-1) is a multifunctional monomer with broad applications across multiple fields. Its unique structural features enable the synthesis of polymers with tailored properties suitable for drug delivery systems, tissue engineering scaffolds, smart materials, and conductive polymers. The ongoing research in this area continues to uncover new possibilities for utilizing this compound in advancing technological and biomedical innovations.
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